molecular formula C7H5Br3 B1600666 (Tribromomethyl)benzene CAS No. 2489-03-4

(Tribromomethyl)benzene

Cat. No.: B1600666
CAS No.: 2489-03-4
M. Wt: 328.83 g/mol
InChI Key: MVDRXYIEGOGRAI-UHFFFAOYSA-N
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Description

(Tribromomethyl)benzene, also known as 1,3,5-Tris(bromomethyl)benzene, is an organic compound with the molecular formula C9H9Br3. It is characterized by three bromomethyl groups attached to a benzene ring. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Tribromomethyl)benzene can be synthesized through the bromination of mesitylene (1,3,5-trimethylbenzene). The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Tribromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Friedel-Crafts Alkylation: Catalysts such as aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products:

Scientific Research Applications

(Tribromomethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Tribromomethyl)benzene involves its ability to act as a cross-linker. The bromomethyl groups can form covalent bonds with various substrates, leading to the formation of complex structures. This property is exploited in the synthesis of dendrimers and polymers, where it helps in creating stable and robust networks .

Properties

IUPAC Name

tribromomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRXYIEGOGRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447002
Record name Benzene, (tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-03-4
Record name Benzene, (tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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